![molecular formula C14H18N2O4 B13545109 Benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate](/img/structure/B13545109.png)
Benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C14H18N2O4 and a molecular weight of 278.30372 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate typically involves the reaction of azetidine-1-carboxylic acid with benzyl chloroformate and methoxy(methyl)amine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
Benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate: Similar structure but with a tert-butyl group instead of a benzyl group.
Azetidine-1-carboxylic acid derivatives: Various derivatives with different substituents on the azetidine ring.
Uniqueness
Benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzyl group provides additional stability and potential for further functionalization compared to other similar compounds .
Propiedades
Fórmula molecular |
C14H18N2O4 |
|---|---|
Peso molecular |
278.30 g/mol |
Nombre IUPAC |
benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C14H18N2O4/c1-15(19-2)13(17)12-8-16(9-12)14(18)20-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3 |
Clave InChI |
IEUZTBOFTYLZGK-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)C1CN(C1)C(=O)OCC2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



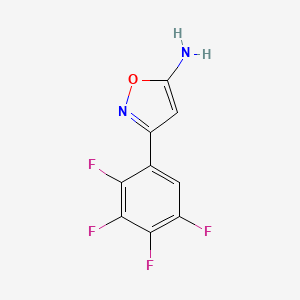
![(5-Benzyl-5-azaspiro[2.3]hexan-1-yl)methanamine](/img/structure/B13545040.png)
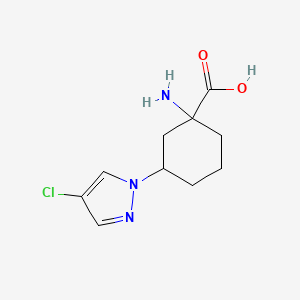
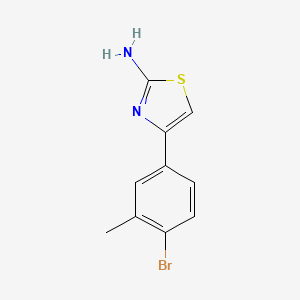
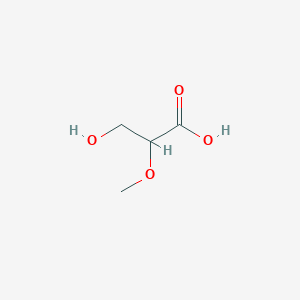
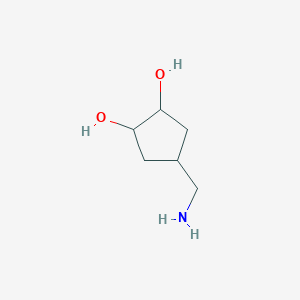
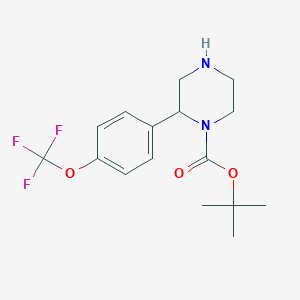
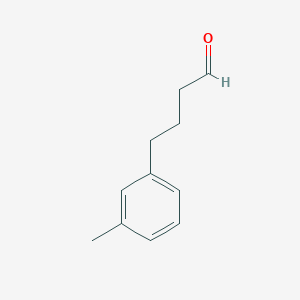
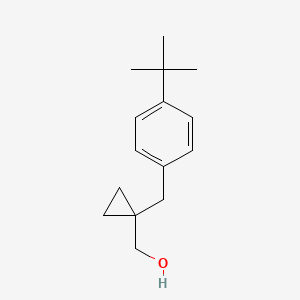
![4-Bromopyrazolo[1,5-a]pyridine-2-carbonitrile](/img/structure/B13545081.png)
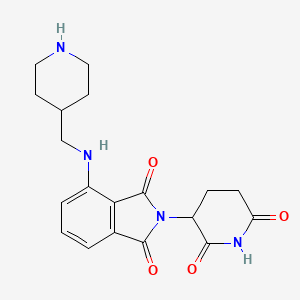
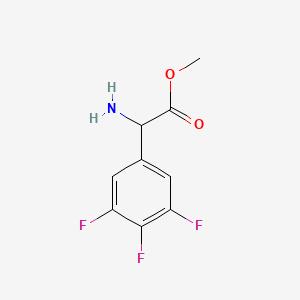
![2-{1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidin-3-yl}acetic acid](/img/structure/B13545110.png)
